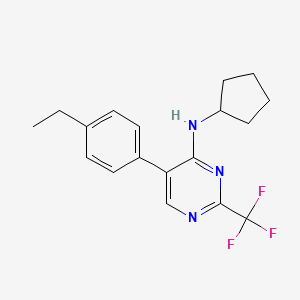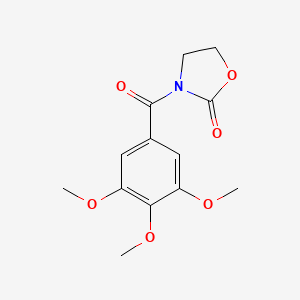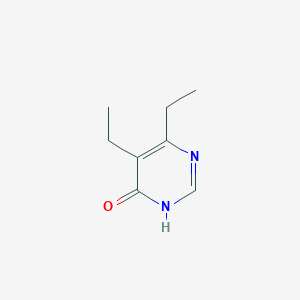
4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-Chloro-3-nitrobenzaldehyde reacts with methylhydrazine.
Step 2: The intermediate product undergoes cyclization to form the pyrazolone ring.
Step 3: The final product, 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one, is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 4-Chloro-4-methyl-3-(4-aminophenyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-Chloro-3-nitrophenylhydrazine: Similar in structure but lacks the pyrazolone ring.
4-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one: Similar but without the chloro group.
4-Chloro-4-methyl-3-phenyl-1H-pyrazol-5(4H)-one: Similar but without the nitro group.
The uniqueness of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13051-12-2 |
|---|---|
Molekularformel |
C10H8ClN3O3 |
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15) |
InChI-Schlüssel |
PKMIQRXXRIDMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)



![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)


![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)
